1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-14(11-20)9-18(19)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 |
InChI Key |
TXJQLFZVWVKBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Carbobenzoxyhydrazide
A well-documented method involves a three-step reaction sequence starting from carbobenzoxyhydrazide:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Reaction in dichloromethane (CH2Cl2) with 3N Et (Ethanol) | 99 | Formation of key intermediate |
| 2 | Treatment with sodium hydride (NaH) in dimethylformamide (DMF) | 96 | Deprotonation and ring closure |
| 3 | Oxidation or reduction in CH2Cl2 with dimethylsulfane | 56 | Installation of hydroxymethyl group |
This method was reported by Laufersweiler et al. (2004) and provides a high overall yield with careful control of reaction parameters.
Hydroxymethylation via Selective Functionalization
The hydroxymethyl group at the 4-position can be introduced by selective reduction or substitution reactions on the oxo group of the 4-oxopyrazolidine intermediate. This typically involves:
- Use of mild reducing agents or nucleophiles to convert the keto group to a hydroxymethyl group.
- Maintaining the integrity of the ester protecting groups (benzyl and tert-butyl) to avoid side reactions.
The reaction conditions must be optimized to avoid over-reduction or cleavage of protecting groups, which can lead to impurities or lower yields.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | Carbobenzoxyhydrazide |
| Key Intermediates | 1-Benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate |
| Protecting Groups | Benzyl (Cbz), tert-butyl (Boc) esters |
| Solvents | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) |
| Reagents | Sodium hydride (NaH), dimethylsulfane, reducing agents |
| Reaction Yields | Step 1: 99%, Step 2: 96%, Step 3: 56% |
| Critical Conditions | Controlled temperature, inert atmosphere, careful reagent addition |
Research Findings and Considerations
- The multi-step synthesis requires stringent control of reaction conditions, including temperature and reagent stoichiometry, to maximize yield and purity.
- Protecting group stability is crucial; benzyl and tert-butyl esters must remain intact during hydroxymethylation to preserve the compound's structure.
- Alternative synthetic strategies using copper-mediated cyclization and hydrazine intermediates may offer more efficient routes but require further optimization for this specific compound.
- The hydroxymethyl substituent imparts unique chemical reactivity, making this compound a versatile intermediate in organic synthesis with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique pyrazolidine structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 350.4 g/mol. The presence of hydroxymethyl and benzyl groups enhances its solubility and reactivity.
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that derivatives of pyrazolidine compounds exhibit significant antioxidant properties. A study demonstrated that modifications in the structure of pyrazolidines can enhance their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. Experimental models have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
3. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of pyrazolidine derivatives. The compound's ability to cross the blood-brain barrier allows it to exert protective effects against neurotoxicity induced by various agents . This property positions it as a potential therapeutic agent for neurodegenerative diseases.
Pharmacological Applications
1. Drug Development
The structural characteristics of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate make it a valuable scaffold in drug design. Its derivatives are being explored for their potential as analgesics and anti-cancer agents due to their ability to modulate pain pathways and inhibit tumor growth .
2. Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing new chemical entities with enhanced biological activities. Research has focused on modifying the benzyl group to improve pharmacokinetic properties, leading to more effective therapeutic agents .
Materials Science Applications
1. Polymer Chemistry
The compound's reactivity allows it to be used in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
2. Nanotechnology
In nanomaterials research, 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate has been utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Group Differences
Pyrazolidine Derivatives
1-Benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate (CAS 503072-63-7)
- Structure : Similar core pyrazolidine ring but replaces the hydroxymethyl group with a ketone (4-oxo).
- Molecular Weight : 320.34 g/mol (vs. ~336 g/mol estimated for the hydroxymethyl analog).
- Reactivity : The 4-oxo group enhances electrophilicity, enabling nucleophilic additions, while the hydroxymethyl group offers opportunities for oxidation or esterification .
(3R,5S)-Di-tert-butyl 3-hydroxy-5-(3-nitrophenyl)pyrazolidine-1,2-dicarboxylate
- Structure : Features a hydroxyl group at position 3 and a 3-nitrophenyl substituent at position 4.
- Stereochemistry : The (3R,5S) configuration highlights the importance of chiral centers in biological activity .
Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 146605-64-3) Structure: Both ester groups are tert-butyl, lacking the benzyl group. Stability: Tert-butyl esters provide superior acid stability compared to benzyl esters, which are cleavable via hydrogenolysis .
Piperidine and Piperazine Derivatives
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate (CAS 71170-89-3)
- Structure : Six-membered piperidine ring with benzyl and tert-butyl esters.
- Flexibility : The larger ring reduces ring strain but decreases rigidity compared to pyrazolidines .
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (CAS 126937-43-7) Structure: Piperazine core with two opposing nitrogen atoms.
Pyrrolidine Derivatives
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (CAS 5211-23-4)
- Structure : Five-membered pyrrolidine ring (one nitrogen) with benzyl and methyl esters.
- Applications : Widely used as a chiral scaffold in asymmetric synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| Target Compound (Hydroxymethyl) | ~336 | Hydroxymethyl, Benzyl, t-Bu | Hydroxymethyl enables derivatization |
| 4-Oxopyrazolidine (CAS 503072-63-7) | 320.34 | 4-Oxo, Benzyl, t-Bu | Electrophilic ketone for nucleophiles |
| Di-tert-butyl pyrazolidine (CAS 146605-64-3) | 316.36 | t-Bu esters | Acid-stable, bulky protecting groups |
| Piperidine analog (CAS 71170-89-3) | 319.35 | Benzyl, t-Bu | Flexible ring, lower ring strain |
Biological Activity
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate is an organic compound with a complex structure that includes a pyrazolidine ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate has the following characteristics:
- Molecular Formula : CHNO
- Molar Mass : 306.36 g/mol
- Structural Features : The compound features a benzyl group, a tert-butyl group, and hydroxymethyl substituents that enhance its reactivity and potential biological activity.
Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring instead of pyrazolidine | Potentially different pharmacological profiles due to piperazine structure |
| Pyrazolidine-1,2-dicarboxylic acid | Lacks benzyl and tert-butyl groups | More polar; may exhibit different solubility and reactivity |
| 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylic acid | Similar core structure but without esterification | May have different biological activity due to carboxylic acid presence |
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 1-benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various pathogens such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of structurally related compounds at concentrations of 0.88, 0.44, and 0.22 μg mm. The results demonstrated that certain derivatives exhibited potent activity comparable to reference drugs like cefotaxime and piperacillin .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For instance, certain derivatives showed promising results against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% .
Case Study: Ovarian Cancer Efficacy
In vivo studies highlighted the effectiveness of specific derivatives against ovarian cancer models, indicating that modifications in the chemical structure could enhance therapeutic outcomes.
The exact mechanism through which 1-benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets at the molecular level, potentially influencing pathways related to cell proliferation and apoptosis.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The versatility of this compound makes it valuable in both academic research and industrial applications.
Synthetic Route Overview
The synthesis generally includes:
- Formation of the pyrazolidine core.
- Introduction of functional groups through selective reactions.
- Purification processes such as crystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step protection/deprotection strategies. For example, pyrazolidine cores can be synthesized via cyclization of hydrazine derivatives, followed by selective carboxylation. Key intermediates (e.g., hydroxylmethyl derivatives) are typically characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity. For stereochemical validation, chiral HPLC or X-ray crystallography may be employed, as seen in analogous pyrrolidine dicarboxylate systems .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns. Coupled with NMR (e.g., DEPT-135 for carbon hybridization) and IR (to identify carbonyl and hydroxyl groups), these methods resolve structural ambiguities. Purity is assessed via reverse-phase HPLC with UV detection, using C18 columns and acetonitrile/water gradients, as demonstrated in related dicarboxylate analyses .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar piperidine dicarboxylates, this compound may pose acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and safety goggles. Spill management requires inert adsorbents (e.g., vermiculite), and disposal should follow institutional guidelines for organic waste. Always consult Safety Data Sheets (SDS) for analogous compounds to infer hazards .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path sampling (via software like GRRM) predict energetically favorable pathways. ICReDD’s integrated approach combines these with machine learning to prioritize experimental conditions, reducing trial-and-error. For example, solvent effects on carboxylation efficiency can be modeled using COSMO-RS simulations .
Q. How do steric and electronic factors influence the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer : Steric hindrance from the tert-butyl group may limit nucleophilic substitution at the hydroxymethyl site. Computational studies (e.g., NBO analysis) quantify charge distribution, while kinetic experiments (varying temperature/pH) assess activation barriers. Competitive reactions (e.g., benzyl ester hydrolysis vs. hydroxymethyl oxidation) should be monitored via in situ FTIR or LC-MS .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange. For example, broadening or coalescence of peaks at elevated temperatures indicates dynamic behavior. Cross-validate with 2D techniques (COSY, HSQC) and compare to computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What experimental design strategies minimize variability in catalytic functionalization of this compound?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken) to test variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions while minimizing runs. For instance, a 3-level design for Pd-catalyzed cross-coupling could reveal interactions between ligand choice and reaction time .
Q. How does the hydroxymethyl group’s position affect the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., 24-hour exposure to 0.1M HCl/NaOH at 40°C) with LC-MS monitoring. Compare degradation products (e.g., ester hydrolysis vs. hydroxymethyl oxidation) to analogous compounds. Molecular dynamics simulations (e.g., AMBER) model hydrolytic susceptibility based on steric accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
